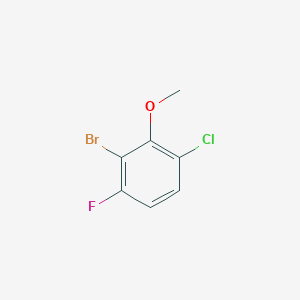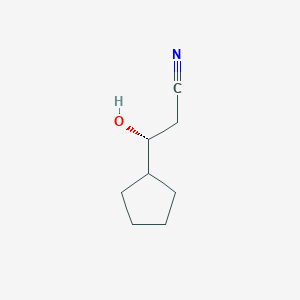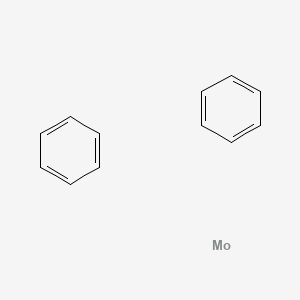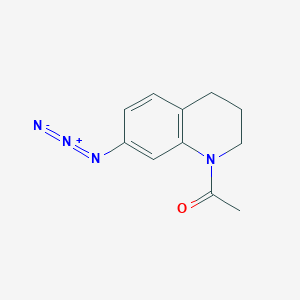
(6-Cyanomethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Cyanomethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research fields. The structure of this compound includes a benzothiazole ring, a cyanomethyl group, and a carbamic acid tert-butyl ester moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Cyanomethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester typically involves multiple steps, starting with the formation of the benzothiazole ring. One common method is the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The cyanomethyl group can be introduced through a nucleophilic substitution reaction using a cyanomethylating agent. Finally, the carbamic acid tert-butyl ester moiety is added via a reaction with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
(6-Cyanomethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Cyanomethylating agents, tert-butyl chloroformate, and suitable bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the benzothiazole ring, while reduction can produce reduced forms of the cyanomethyl group.
Scientific Research Applications
(6-Cyanomethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Cyanomethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzymes or receptors, modulating their activity. The cyanomethyl group and carbamic acid tert-butyl ester moiety may also contribute to the compound’s overall biological effects by influencing its binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler compound with a similar benzothiazole ring structure.
(6-Methyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester: A closely related compound with a methyl group instead of a cyanomethyl group.
(6-Cyanomethyl-benzothiazol-2-yl)-carbamic acid ethyl ester: Similar structure but with an ethyl ester moiety.
Uniqueness
(6-Cyanomethyl-benzothiazol-2-yl)-carbamic acid tert-butyl ester is unique due to the presence of the cyanomethyl group and the carbamic acid tert-butyl ester moiety. These functional groups contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H15N3O2S |
|---|---|
Molecular Weight |
289.35 g/mol |
IUPAC Name |
tert-butyl N-[6-(cyanomethyl)-1,3-benzothiazol-2-yl]carbamate |
InChI |
InChI=1S/C14H15N3O2S/c1-14(2,3)19-13(18)17-12-16-10-5-4-9(6-7-15)8-11(10)20-12/h4-5,8H,6H2,1-3H3,(H,16,17,18) |
InChI Key |
KGUJENMGDPPCOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;trifluoromethanesulfonate](/img/structure/B12093793.png)
![11-[2-[[6-(2,2-Dimethylpropyl)spiro[3,4-dihydropyrano[2,3-b]pyridine-2,1'-cyclobutane]-4-yl]amino]-1-hydroxyethyl]-1,12-diazatricyclo[12.3.1.15,9]nonadeca-5(19),6,8,14(18),15-pentaene-13,17-dione](/img/structure/B12093799.png)

![1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol](/img/structure/B12093807.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B12093812.png)

![(2R)-N-hydroxy-3-methyl-2-{N-[(pyridin-3-yl)methyl]4-hydroxybenzenesulfonamido}butanamide hydrochloride](/img/structure/B12093819.png)

![[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4,5-d iphosphonooxy-oxan-2-yl]oxy-5-(6-aminopurin-9-yl)-4-hydroxy-oxolan-2-y l]methoxyphosphonic acid](/img/structure/B12093838.png)
![Isooctadecanoicacid, 1,1'-[2-ethyl-2-[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester](/img/structure/B12093843.png)


